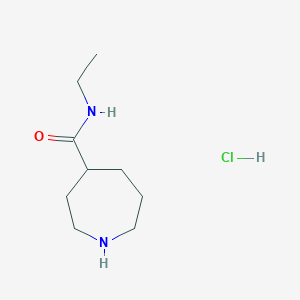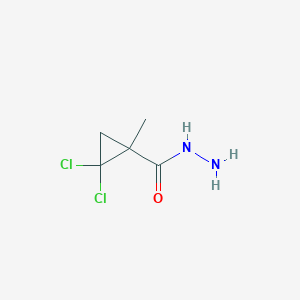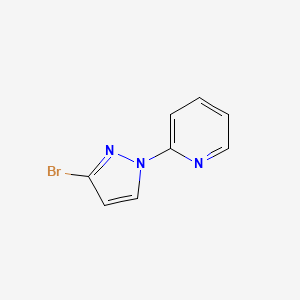![molecular formula C8H11ClF2N2O B2535811 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole CAS No. 1856046-39-3](/img/structure/B2535811.png)
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a difluoroethoxy group, and an ethyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloro, difluoroethoxy, and ethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Difluoroethoxy Group: This step involves the reaction of the pyrazole intermediate with a difluoroethoxy-containing reagent, often under basic conditions.
Introduction of the Ethyl Group: Alkylation with an ethylating agent, such as ethyl iodide, can be used to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学研究应用
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and difluoroethoxy groups can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
- 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole
- 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole
Uniqueness
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole is unique due to the specific combination of its substituents, which can impart distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence its reactivity and interactions compared to similar compounds with different alkyl groups.
属性
IUPAC Name |
4-chloro-3-(2,2-difluoroethoxymethyl)-1-ethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2N2O/c1-2-13-3-6(9)7(12-13)4-14-5-8(10)11/h3,8H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEDHXFVHKKGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
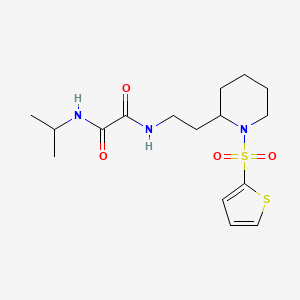
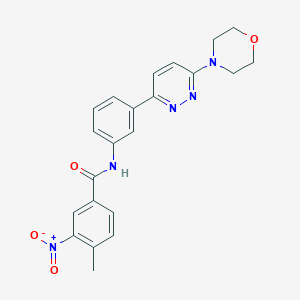
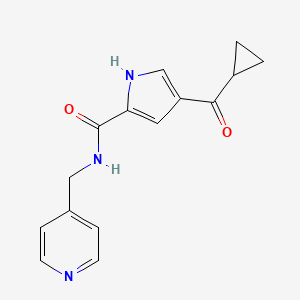
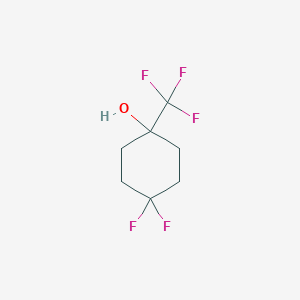
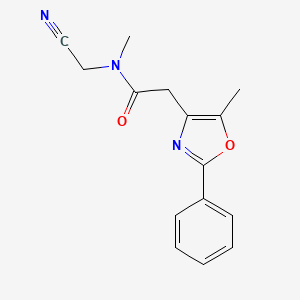

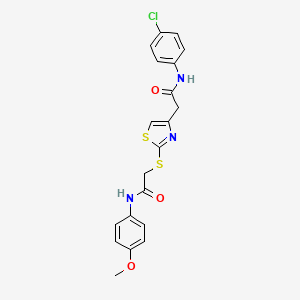

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535743.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2535744.png)
![2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2535746.png)
